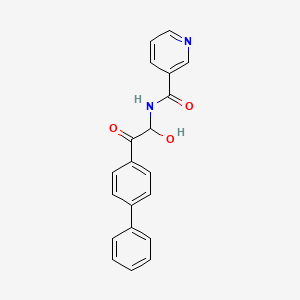
4-Biphenylylglyoxal nicotinamido-hemiacetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of biphenyl, glyoxal, nicotinamide, and hemiacetal. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylylglyoxal nicotinamido-hemiacetal typically involves the following steps:
Formation of Biphenylylglyoxal: This can be achieved by the oxidation of biphenyl using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the glyoxal group.
Reaction with Nicotinamide: The biphenylylglyoxal is then reacted with nicotinamide in the presence of an acid catalyst. This step involves the formation of a hemiacetal linkage between the glyoxal and nicotinamide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Biphenylylglyoxal nicotinamido-hemiacetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-Biphenylylglyoxal nicotinamido-hemiacetal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Biphenylylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the nicotinamide group suggests that it may also interact with NAD+ dependent enzymes, influencing cellular metabolism and redox reactions.
相似化合物的比较
Similar Compounds
Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Nicotinamido-hemiacetal: Lacks the biphenyl and glyoxal groups.
4-Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Uniqueness
4-Biphenylylglyoxal nicotinamido-hemiacetal is unique due to the combination of biphenyl, glyoxal, nicotinamide, and hemiacetal groups within a single molecule. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
42069-29-4 |
|---|---|
分子式 |
C20H16N2O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c23-18(20(25)22-19(24)17-7-4-12-21-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,20,25H,(H,22,24) |
InChI 键 |
AFJZURVGKQHFTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


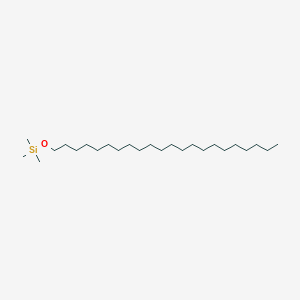

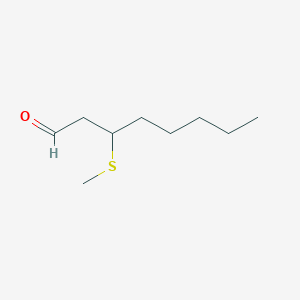
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

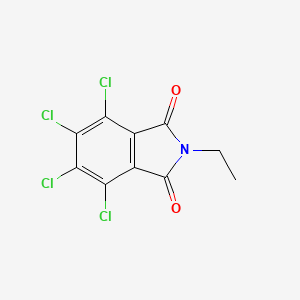
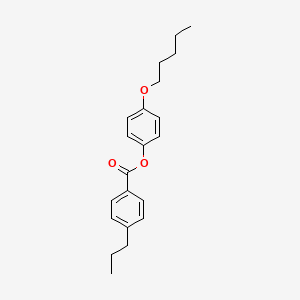
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
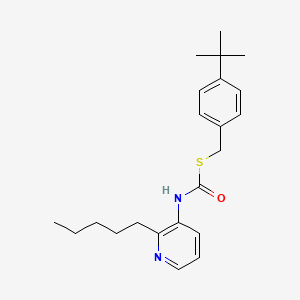
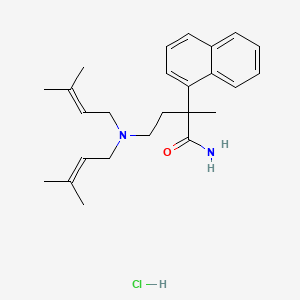

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
